molecular formula C17H14F3N3O3 B12021605 N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide CAS No. 764692-60-6

N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide

Cat. No.: B12021605
CAS No.: 764692-60-6
M. Wt: 365.31 g/mol
InChI Key: JYHTWFFHBMBSFB-UFFVCSGVSA-N
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Description

N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydrazino moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the 3-Meo-phenyl precursor, followed by the introduction of the oxo and hydrazino groups. The final step involves the addition of the trifluoromethylbenzylidene moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as a drug candidate.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(3-Meo-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide can be compared with similar compounds such as:

    4-MeO-PCP: Another synthetic compound with a similar structure but different functional groups.

    3-MeO-PCMo: A compound with a methoxy group and a morpholine ring, showing different chemical properties

Properties

CAS No.

764692-60-6

Molecular Formula

C17H14F3N3O3

Molecular Weight

365.31 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C17H14F3N3O3/c1-26-13-7-4-6-12(9-13)22-15(24)16(25)23-21-10-11-5-2-3-8-14(11)17(18,19)20/h2-10H,1H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

JYHTWFFHBMBSFB-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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